molecular formula C19H34O2 B13762839 Methyl octadec-2-ynoate CAS No. 67587-22-8

Methyl octadec-2-ynoate

Cat. No.: B13762839
CAS No.: 67587-22-8
M. Wt: 294.5 g/mol
InChI Key: OAMBEYKOQJEPNI-UHFFFAOYSA-N
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Description

Methyl octadec-2-ynoate is an organic compound with the molecular formula C19H34O2 It is an ester derived from octadecynoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecynoic acid with methanol in the presence of an acid catalyst. Another method includes the selective hydrogenation of methyl oct-2-ynoate at atmospheric pressure using quinoline-poisoned palladium as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and reagents to ensure cost-effectiveness and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-2-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, keto derivatives, and halogenated compounds

Scientific Research Applications

Methyl octadec-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadec-2-ynoate is unique due to its specific acetylenic bond position, which influences its reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in various research and industrial fields.

Properties

CAS No.

67587-22-8

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadec-2-ynoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3

InChI Key

OAMBEYKOQJEPNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CC(=O)OC

Origin of Product

United States

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